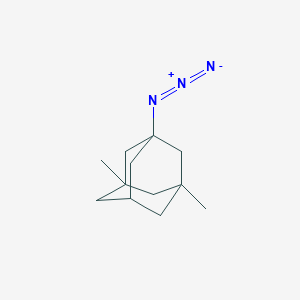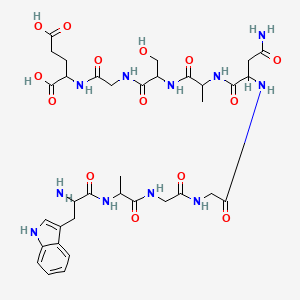
8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a synthetic organic compound with the molecular formula C({12})H({17})BrClNO It is characterized by the presence of a bromine atom, a trimethyl group, and a benzopyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps:
Bromination: The introduction of a bromine atom into the benzopyran ring is achieved through electrophilic bromination. This step often uses bromine (Br(_2)) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions.
Amination: The introduction of the amine group is carried out through nucleophilic substitution reactions. This step may involve the use of ammonia or amine derivatives.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN(_3)) or thiols (R-SH) are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the benzopyran ring.
Reduction: Debrominated benzopyran derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
- 8-chloro-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
- 8-fluoro-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Uniqueness
8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective.
Properties
CAS No. |
1423033-28-6 |
|---|---|
Molecular Formula |
C12H17BrClNO |
Molecular Weight |
306.62 g/mol |
IUPAC Name |
8-bromo-N,2,2-trimethyl-3,4-dihydrochromen-4-amine;hydrochloride |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-12(2)7-10(14-3)8-5-4-6-9(13)11(8)15-12;/h4-6,10,14H,7H2,1-3H3;1H |
InChI Key |
ICRLRBIYJHBJBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C(=CC=C2)Br)NC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid](/img/structure/B12107744.png)





![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
![7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid](/img/structure/B12107778.png)

![1-Methyloctahydropyrrolo[3,2-b]pyrrole](/img/structure/B12107793.png)

![10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12107811.png)

